

A Comparative Analysis of 8-Formylophiopogonone B and Other Bioactive Flavonoids

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Compound of Interest

Compound Name: 8-Formylophiopogonone B

Cat. No.: B2977291

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In the landscape of natural product research, homoisoflavonoids have emerged as a promising class of compounds with diverse biological activities. Among them, **8-Formylophiopogonone B**, a homoisoflavonoid isolated from the tubers of *Ophiopogon japonicus*, has demonstrated notable anti-tumor properties. Due to a lack of extensive research on its specific derivatives, this guide provides a comparative study of **8-Formylophiopogonone B** against two well-characterized flavonoids, Apigenin and Quercetin, which share similar anticancer and anti-inflammatory activities. This comparison aims to contextualize the therapeutic potential of **8-Formylophiopogonone B** and highlight areas for future investigation.

Comparative Analysis of Biological Activities

The primary mechanism of the anti-tumor action of **8-Formylophiopogonone B** is attributed to its ability to induce intracellular reactive oxygen species (ROS), leading to apoptosis. It has shown efficacy in suppressing cell viability and inhibiting migration and invasion of various cancer cell lines. Apigenin and Quercetin, both widely studied flavonoids, also exhibit potent anticancer and anti-inflammatory effects through various mechanisms, including the modulation of key signaling pathways like NF- κ B and MAPK.

Anticancer Activity

The following table summarizes the half-maximal inhibitory concentration (IC₅₀) values of **8-Formylophiopogonone B**, Apigenin, and Quercetin against various cancer cell lines, providing a quantitative comparison of their cytotoxic effects.

Compound	Cancer Cell Line	IC50 (μM)	Incubation Time (h)
8-Formylophiopogonone B	CNE-1 (Nasopharyngeal carcinoma)	< 50	48
A549 (Lung cancer)	> 50	48	48
HCT116 (Colon cancer)	> 50	48	
BGC-823 (Gastric cancer)	> 50	48	
SK-OV-3 (Ovarian cancer)	> 50	48	
MGC-803 (Gastric cancer)	> 50	48	
Apigenin	Caki-1 (Renal cell carcinoma)	27.02	24
ACHN (Renal cell carcinoma)	50.40	24	24
NC65 (Renal cell carcinoma)	23.34	24	
HeLa (Cervical cancer)	10	72	
SiHa (Cervical cancer)	68	72	
CaSki (Cervical cancer)	76	72	
C33A (Cervical cancer)	40	72	
Hep G2 (Hepatoma)	~29.7	Not Specified	24
Quercetin	MCF-7 (Breast cancer)	> 100 μg/ml	

SKBR-3 (Breast cancer)	> 100 µg/ml	24
MDA-MB-231 (Breast cancer)	72.3 µg/ml	24
CT26 (Colon cancer)	45.8 µg/ml	24
PC-3 (Prostate cancer)	50-200	24-48
PA-1 (Ovarian cancer)	75	24

Anti-inflammatory Activity

While quantitative data on the anti-inflammatory activity of **8-Formylophiopogonone B** is not readily available, Apigenin and Quercetin are well-documented for their potent anti-inflammatory effects. They are known to inhibit pro-inflammatory enzymes and cytokines.

Compound	Assay	Target/Cell Line	IC50 (µM)
Apigenin	Nitric Oxide Production	C6 astrocyte cells	< 10
COX-2 and iNOS inhibition	RAW 264.7 cells	Potent inhibitor	
Quercetin	COX-2 Expression	RAW264.7 cells	~10
DPPH radical scavenging	-	5.5	

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol outlines a general procedure for determining the cytotoxic effects of compounds on cancer cell lines.

1. Cell Seeding:

- Harvest and count cells.
- Seed cells in a 96-well plate at a density of 5×10^3 to 1×10^4 cells/well in 100 μ L of complete culture medium.
- Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

2. Compound Treatment:

- Prepare a series of dilutions of the test compound (e.g., **8-Formylophiopogonone B**, Apigenin, Quercetin) in culture medium.
- Remove the medium from the wells and add 100 μ L of the respective compound dilutions. Include a vehicle control (e.g., DMSO) and a blank (medium only).
- Incubate for the desired period (e.g., 24, 48, or 72 hours).

3. MTT Addition and Incubation:

- Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in phosphate-buffered saline (PBS).
- Add 10 μ L of the MTT solution to each well.
- Incubate for 2-4 hours at 37°C until a purple formazan precipitate is visible.

4. Solubilization and Measurement:

- Add 100 μ L of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.
- Gently shake the plate for 10-15 minutes to dissolve the formazan crystals.
- Measure the absorbance at 570 nm using a microplate reader.

5. Data Analysis:

- Calculate the percentage of cell viability relative to the vehicle control.
- Determine the IC₅₀ value, the concentration of the compound that causes 50% inhibition of cell growth.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol is used to differentiate between viable, apoptotic, and necrotic cells.

1. Cell Treatment:

- Seed and treat cells with the test compound as described in the cell viability assay.

2. Cell Harvesting and Staining:

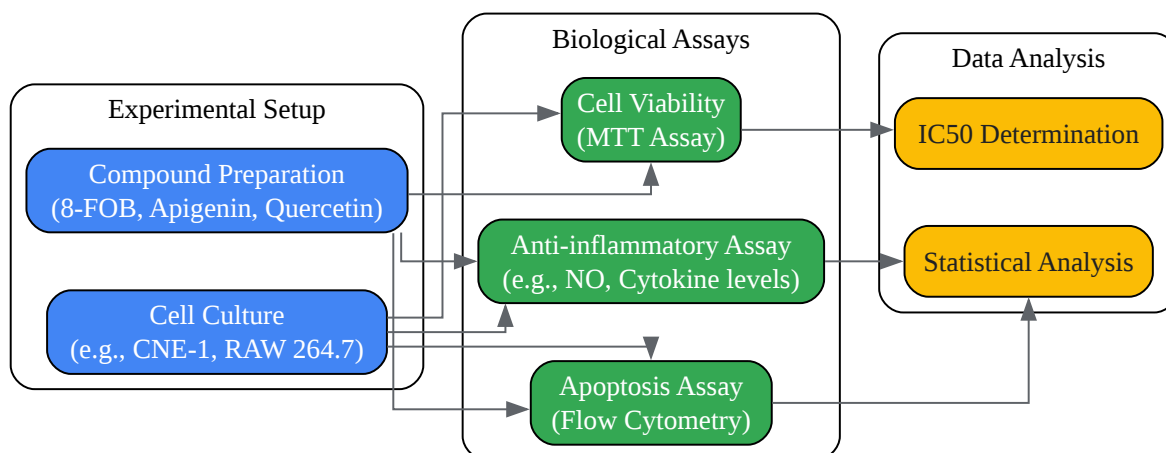
- After the incubation period, collect the cell culture medium and wash the cells with PBS.
- Detach the cells using trypsin-EDTA and combine them with the collected medium.
- Centrifuge the cell suspension and wash the cell pellet with cold PBS.
- Resuspend the cells in 1X Annexin-binding buffer.
- Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
- Incubate for 15 minutes at room temperature in the dark.

3. Flow Cytometry Analysis:

- Analyze the stained cells by flow cytometry.
- Viable cells are negative for both Annexin V-FITC and PI.
- Early apoptotic cells are positive for Annexin V-FITC and negative for PI.
- Late apoptotic or necrotic cells are positive for both Annexin V-FITC and PI.

Signaling Pathways and Experimental Workflow

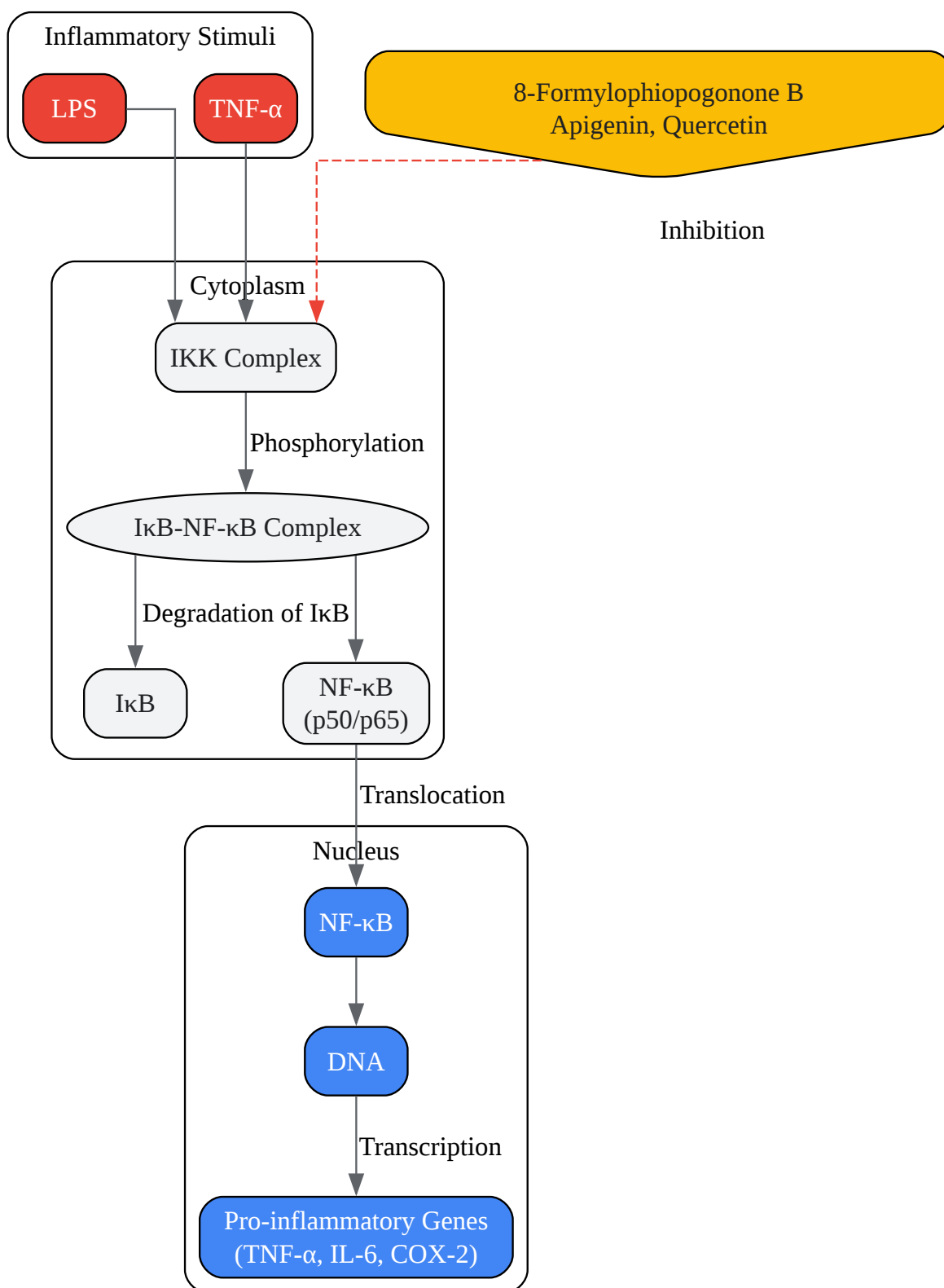
The anticancer and anti-inflammatory effects of flavonoids are often mediated through their interaction with key cellular signaling pathways.



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Experimental workflow for assessing the biological activities of flavonoids.

Flavonoids, including homoisoflavonoids, are known to modulate inflammatory responses primarily through the inhibition of the NF- κ B (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[1]

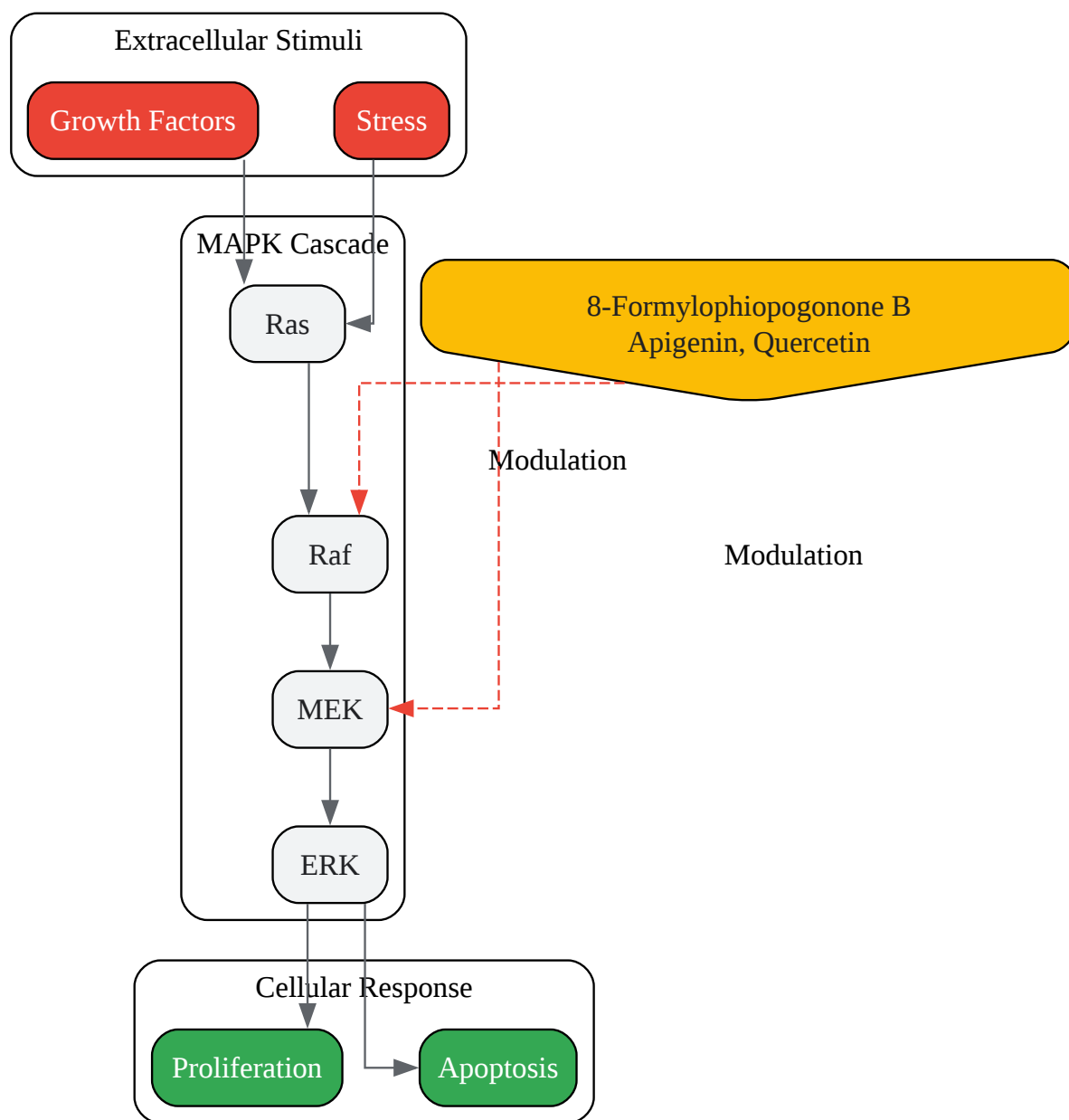


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Inhibition of the NF-κB signaling pathway by flavonoids.

The Mitogen-Activated Protein Kinase (MAPK) pathway is another critical signaling cascade involved in cell proliferation, differentiation, and apoptosis, which can be targeted by flavonoids.

[\[2\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#)[\[6\]](#)



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Modulation of the MAPK signaling pathway by flavonoids.

Conclusion

8-Formylophopogonone B exhibits promising anti-tumor activity, particularly against nasopharyngeal carcinoma, primarily through the induction of ROS-mediated apoptosis. When compared to well-established flavonoids like Apigenin and Quercetin, its cytotoxic potency appears to be more specific to certain cancer cell types. While the anti-inflammatory properties of **8-Formylophopogonone B** require further quantitative investigation, its structural similarity to other bioactive flavonoids suggests potential in this area. The lack of research on its derivatives presents a significant opportunity for future studies in medicinal chemistry to explore structure-activity relationships and develop novel therapeutic agents. Further elucidation of its molecular targets within signaling pathways such as NF- κ B and MAPK will be crucial in fully understanding its therapeutic potential.

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